molecular formula C14H13FO3 B6374292 4-(2,4-Dimethoxyphenyl)-2-fluorophenol, 95% CAS No. 1261981-81-0

4-(2,4-Dimethoxyphenyl)-2-fluorophenol, 95%

Cat. No. B6374292
CAS RN: 1261981-81-0
M. Wt: 248.25 g/mol
InChI Key: URKJCFFDQKNEDT-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-2-fluorophenol, 95%, is a chemical compound commonly referred to as DMFP-F. It is a fluorinated aromatic compound with a wide range of applications in scientific research, including organic synthesis, drug development, and biochemistry. This compound is highly soluble in organic solvents, making it a desirable choice for many laboratory experiments. In

Scientific Research Applications

DMFP-F has a wide range of applications in scientific research. It has been used as a reactant in organic synthesis, as a starting material for the synthesis of various drugs, and as a biochemical probe for studying enzyme-mediated reactions. It has also been used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of DMFP-F is not well understood. However, it is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. It has also been suggested that it may interact with enzymes through covalent bonding.
Biochemical and Physiological Effects
DMFP-F has been shown to interact with a variety of proteins and enzymes in vitro. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

DMFP-F is a highly soluble compound, making it ideal for use in laboratory experiments. It is also relatively stable, making it suitable for use in long-term studies. However, it is important to note that DMFP-F can be toxic at high concentrations, so it should be handled with caution.

Future Directions

Given its wide range of applications in scientific research, there are many potential future directions for DMFP-F. These include the development of new drugs, the study of enzyme-mediated reactions, and the investigation of the mechanism of action of drugs. Additionally, research could be conducted to further elucidate the biochemical and physiological effects of this compound. Finally, further research could focus on the synthesis and purification of DMFP-F for use in laboratory experiments.

Synthesis Methods

DMFP-F can be synthesized via a nucleophilic aromatic substitution reaction, which involves the reaction of a nucleophile with an aromatic compound. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of 80-100°C. The reaction is usually complete within 1-2 hours. The product can then be purified by recrystallization or chromatography.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-5-11(14(8-10)18-2)9-3-6-13(16)12(15)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKJCFFDQKNEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684377
Record name 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-81-0
Record name 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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